Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
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Biological Activity
Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes various findings from recent research to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydrothieno[2,3-c]pyridine core.
- A sulfonamide group attached to a benzamide moiety.
- A methylpiperidine substituent.
This structural configuration is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds similar to this compound showed IC50 values ranging from 1.1 to 4.7 μM against HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) cells. The most potent derivatives led to significant apoptosis induction in cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs) at higher concentrations (>20 μM) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
3a | HeLa | 1.1 |
3b | L1210 | 2.8 |
3b | CEM | 2.3 |
3a | K562 | 0.75 |
The mechanism through which these compounds exert their anticancer effects primarily involves:
- Tubulin Binding : Molecular docking studies indicate that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
- Apoptosis Induction : The compounds promote apoptosis as evidenced by increased annexin V positivity in treated cells, indicating that they activate apoptotic pathways effectively .
Antimicrobial Activity
In addition to anticancer properties, tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their antimicrobial activities. Some studies suggest:
- Antibacterial Effects : Certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Sarcina lutea, while showing less efficacy against Gram-negative strains like Escherichia coli .
Table 2: Antimicrobial Activity
Compound | Target Bacteria | Activity Level |
---|---|---|
Tetrahydrothieno | Sarcina lutea | Moderate |
Tetrahydrothieno | Escherichia coli | Low |
Case Studies and Research Findings
Several research initiatives have focused on the synthesis and biological evaluation of tetrahydrothienopyridine derivatives:
- Study on Structure–Activity Relationship (SAR) : Research indicates that modifications on the thiophene ring and substituents significantly influence biological activity. For example, introducing chiral residues has been shown to enhance antimicrobial potency .
- Caspase Activation : In studies involving MCF-7 breast cancer cells, certain derivatives were found to significantly increase caspase-3 levels, suggesting a robust apoptotic response .
Properties
IUPAC Name |
methyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-15-6-4-5-12-26(15)33(29,30)17-9-7-16(8-10-17)21(27)24-22-20(23(28)31-3)18-11-13-25(2)14-19(18)32-22/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLAZJSLDZLCLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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